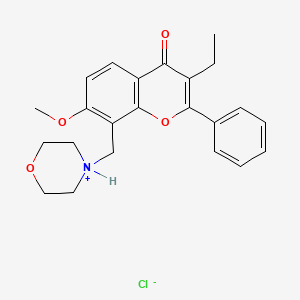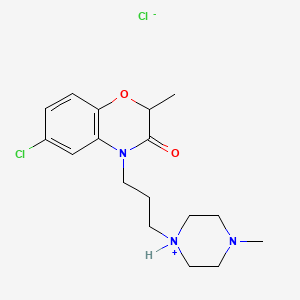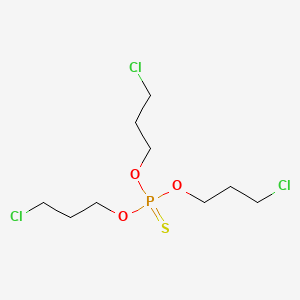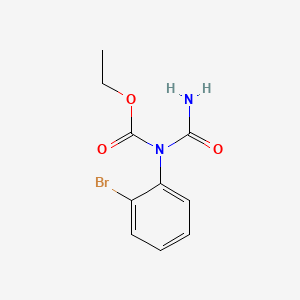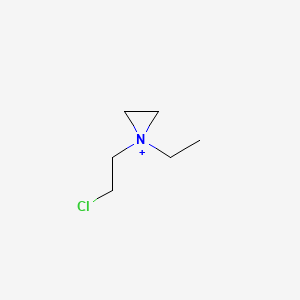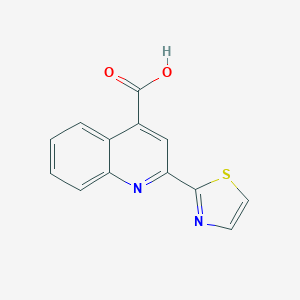
2-(1,3-Thiazol-2-yl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Thiazol-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound that combines a thiazole ring with a quinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Thiazol-2-yl)quinoline-4-carboxylic acid typically involves the condensation of 2-aminothiazole with quinoline-4-carboxylic acid under specific reaction conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation and cyclization. The use of microwave irradiation and one-pot multicomponent reactions has also been explored to enhance the efficiency and yield of the synthesis .
化学反応の分析
Types of Reactions: 2-(1,3-Thiazol-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiazole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and thiazole derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe for studying enzyme interactions and protein-ligand binding.
Medicine: Potential therapeutic agent for antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(1,3-Thiazol-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of biochemical pathways. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, thereby influencing cellular signaling pathways .
類似化合物との比較
- 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid
- 2-(1,3-Oxazol-2-yl)quinoline-4-carboxylic acid
- 2-(1,3-Thiazol-2-yl)quinoline-3-carboxylic acid
Comparison: 2-(1,3-Thiazol-2-yl)quinoline-4-carboxylic acid is unique due to the specific positioning of the thiazole and quinoline rings, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
特性
分子式 |
C13H8N2O2S |
|---|---|
分子量 |
256.28 g/mol |
IUPAC名 |
2-(1,3-thiazol-2-yl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H8N2O2S/c16-13(17)9-7-11(12-14-5-6-18-12)15-10-4-2-1-3-8(9)10/h1-7H,(H,16,17) |
InChIキー |
JOZNSWOXYUTTMZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC=CS3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



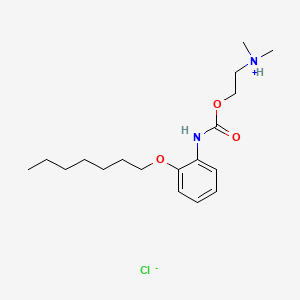
![Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]-](/img/structure/B13771451.png)
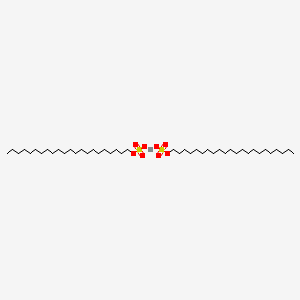
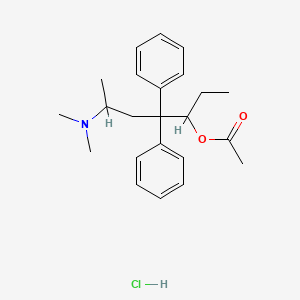
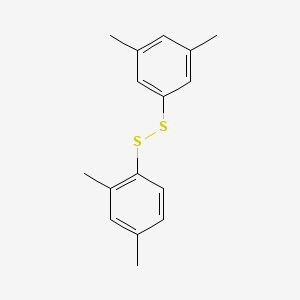

![7-Methoxybenz[a]anthracene](/img/structure/B13771491.png)
